molecular formula C21H16F3IN2O4 B4721599 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE

2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE

Cat. No.: B4721599
M. Wt: 544.3 g/mol
InChI Key: XLTWWUZDYDUHSW-APSNUPSMSA-N
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Description

2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE is a complex organic compound with a unique structure that includes iodine, methoxy, and trifluoromethyl groups

Properties

IUPAC Name

[2-iodo-6-methoxy-4-[(Z)-[3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrazol-4-ylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3IN2O4/c1-11-16(7-13-8-17(25)19(31-12(2)28)18(9-13)30-3)20(29)27(26-11)15-6-4-5-14(10-15)21(22,23)24/h4-10H,1-3H3/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWWUZDYDUHSW-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OC(=O)C)OC)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OC(=O)C)OC)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:

    Formation of the Core Structure: This step often involves the use of Friedel-Crafts acylation to introduce the acyl group, followed by cyclization reactions to form the pyrazole ring.

    Functionalization: Introduction of the iodine, methoxy, and trifluoromethyl groups can be achieved through various substitution reactions. For instance, iodination can be performed using iodine or iodinating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: Its functional groups can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes or receptors, leading to biological effects. For example, the trifluoromethyl group may enhance binding affinity to certain proteins, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE: shares similarities with other pyrazole derivatives and compounds containing trifluoromethyl groups.

Uniqueness

  • The combination of iodine, methoxy, and trifluoromethyl groups in a single molecule makes this compound unique. These functional groups contribute to its distinct chemical reactivity and potential applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE
Reactant of Route 2
Reactant of Route 2
2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE

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